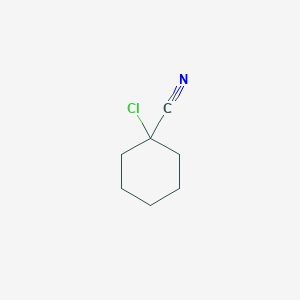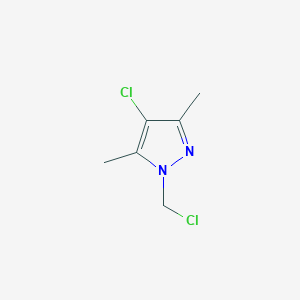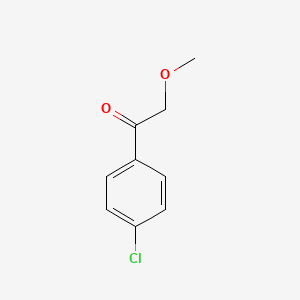![molecular formula C10H6ClN3 B3024856 4-Chloroimidazo[1,5-a]quinoxaline CAS No. 221025-38-3](/img/structure/B3024856.png)
4-Chloroimidazo[1,5-a]quinoxaline
Übersicht
Beschreibung
4-Chloroimidazo[1,5-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 .
Synthesis Analysis
The synthesis of imidazo[1,5-a]quinoxalines involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . When 1-(2-isocyanophenyl)-1H-pyrroles are used instead of 1-(2-isocyanophenyl)-1H imidazole derivatives, pyrrolo[1,2-a]quinoxaline derivatives are formed .Molecular Structure Analysis
The InChI code for 4-Chloroimidazo[1,5-a]quinoxaline is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H .Chemical Reactions Analysis
The formation of imidazo[1,5-a]quinoxalines proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives . When using aldehydes instead of ketones, the resulting 4,5-dihydroimidazo[1,5-a]quinoxalines are autoxidized to aromatic derivatives of imidazo[1,5-a]quinoxaline .Physical And Chemical Properties Analysis
4-Chloroimidazo[1,5-a]quinoxaline is a solid substance . It has a molecular weight of 203.63 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Chloroimidazo[1,5-a]quinoxaline derivatives have garnered attention due to their promising anticancer properties. Specifically, they exhibit activity against various cancer types, including melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Researchers are exploring their potential as novel therapeutic agents in cancer treatment.
Neurodegenerative Diseases
These compounds also hold promise for addressing neurodegenerative diseases, such as Parkinson’s disease. Investigations are underway to determine their efficacy in mitigating neurodegeneration and improving neuronal function .
Antiallergenic Effects
Imidazoquinoxalines, including 4-Chloroimidazo[1,5-a]quinoxaline, exhibit antiallergenic activity. Their ability to modulate immune responses makes them intriguing candidates for managing allergic conditions .
Receptor Modulation
4-Chloroimidazo[1,5-a]quinoxaline derivatives act as antagonists for adenosine and benzodiazepine receptors (A1 subtype). Additionally, they inhibit kinases (SK2, PIM, IkB) and phosphodiesterases (PDE4, PDE9, PDE10A) . These interactions may have implications in various physiological processes.
Synthesis Methods
Several synthetic approaches exist for preparing 4-Chloroimidazo[1,5-a]quinoxaline. Intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole leads to both 4-cyclohexylimidazo[1,2-a]quinoxaline and 4-cyclohexylimidazo[1,5-a]quinoxaline . Other methods involve ketones and ionic liquids, resulting in 4,5-dihydroimidazo[1,5-a]quinoxalines .
Wirkmechanismus
Target of Action
4-Chloroimidazo[1,5-a]quinoxaline derivatives have been found to possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, and inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, by inhibiting phosphodiesterases, it can increase the concentration of cyclic AMP or cyclic GMP within cells, affecting signal transduction pathways .
Biochemical Pathways
The affected pathways include those involved in cell signaling, immune response, and enzymatic reactions. The downstream effects of these interactions can lead to changes in cellular functions, potentially contributing to the compound’s biological activity .
Result of Action
4-Chloroimidazo[1,5-a]quinoxaline and its derivatives have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Safety and Hazards
The safety information for 4-Chloroimidazo[1,5-a]quinoxaline includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Imidazoquinoxalines are potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . They are also being studied for their anticancer activity . The presence of an amino acid leads to significant enhancement of the water solubility for improved drugability .
Eigenschaften
IUPAC Name |
4-chloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBCELPRQKXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611365 | |
| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroimidazo[1,5-a]quinoxaline | |
CAS RN |
221025-38-3 | |
| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















